molecular formula C17H18FN3O2 B11096512 ethyl (2E)-[(2-fluorobenzyl)amino](2-phenylhydrazinylidene)ethanoate

ethyl (2E)-[(2-fluorobenzyl)amino](2-phenylhydrazinylidene)ethanoate

Cat. No.: B11096512
M. Wt: 315.34 g/mol
InChI Key: AVSMLLCTNNAMCT-UHFFFAOYSA-N
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Description

ETHYL 2-[(2-FLUOROBENZYL)AMINO]-2-[(E)-2-PHENYLHYDRAZONO]ACETATE is a complex organic compound characterized by the presence of fluorobenzyl, amino, and phenylhydrazono groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-FLUOROBENZYL)AMINO]-2-[(E)-2-PHENYLHYDRAZONO]ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzylamine with ethyl 2-bromoacetate under basic conditions to form ethyl 2-[(2-fluorobenzyl)amino]acetate . This intermediate is then reacted with phenylhydrazine in the presence of an oxidizing agent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-FLUOROBENZYL)AMINO]-2-[(E)-2-PHENYLHYDRAZONO]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amino group.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

ETHYL 2-[(2-FLUOROBENZYL)AMINO]-2-[(E)-2-PHENYLHYDRAZONO]ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-FLUOROBENZYL)AMINO]-2-[(E)-2-PHENYLHYDRAZONO]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[(2-FLUOROBENZYL)AMINO]ACETATE: Shares the fluorobenzyl and amino groups but lacks the phenylhydrazono group.

    ETHYL 2-[(2-BROMOBENZYL)AMINO]-2-[(E)-2-PHENYLHYDRAZONO]ACETATE: Similar structure but with a bromobenzyl group instead of a fluorobenzyl group.

Uniqueness

ETHYL 2-[(2-FLUOROBENZYL)AMINO]-2-[(E)-2-PHENYLHYDRAZONO]ACETATE is unique due to the presence of both fluorobenzyl and phenylhydrazono groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18FN3O2

Molecular Weight

315.34 g/mol

IUPAC Name

ethyl 2-[(2-fluorophenyl)methylimino]-2-(2-phenylhydrazinyl)acetate

InChI

InChI=1S/C17H18FN3O2/c1-2-23-17(22)16(21-20-14-9-4-3-5-10-14)19-12-13-8-6-7-11-15(13)18/h3-11,20H,2,12H2,1H3,(H,19,21)

InChI Key

AVSMLLCTNNAMCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NCC1=CC=CC=C1F)NNC2=CC=CC=C2

Origin of Product

United States

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